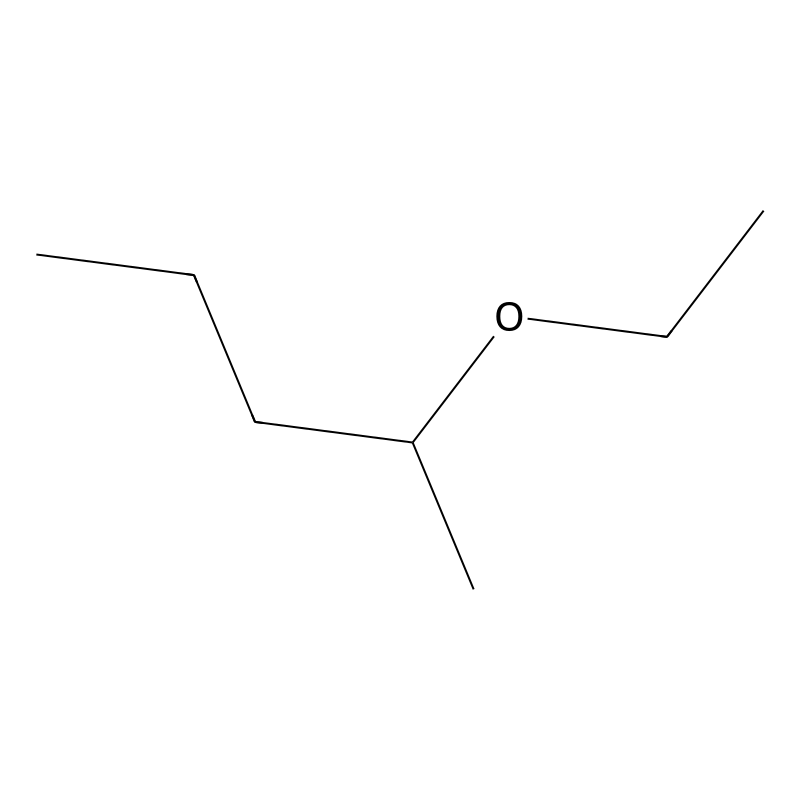

2-Ethoxypentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

sec-Amyl ethyl ether properties

Basic Chemical Properties

The table below summarizes the fundamental identifiers and properties of sec-Amyl ethyl ether from the U.S. National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]:

| Property | Value / Identifier |

|---|---|

| CAS Registry Number | 1817-89-6 [1] [2] |

| Molecular Formula | C7H16O [1] |

| Molecular Weight | 116.20 g/mol [1] [2] |

| IUPAC Name | 2-Ethoxypentane [1] |

| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] [2] |

| InChI Key | XFKPOLRDQWCGPV-UHFFFAOYSA-N [1] |

| Density | 0.7684 (estimate) [2] |

| Boiling Point | 117.3°C (estimate) [2] |

| Refractive Index | 1.3897 (estimate) [2] |

| Melting Point | -95.35°C (estimate) [2] |

| Log P (Octanol-Water) | 2.413 (estimate) [2] |

Phase Equilibrium & Solubility Data

Understanding a compound's behavior in mixtures is critical for process design, especially in separation and purification. The following table summarizes liquid-liquid equilibrium (LLE) data for systems involving Tert-Amyl Ethyl Ether (TAEE), a closely related structural isomer often studied alongside compounds like this compound [3] [4]. This data provides valuable insight into the expected physicochemical behavior of this class of ethers.

| System Type | Components | Temperature | Key Finding | Source |

|---|---|---|---|---|

| Binary LLE | TAEE + Water | 298.15 K - 318.15 K | Solubility of TAEE in water is < 0.03 mol%; much lower than MTBE [3]. | [3] |

| Ternary LLE | TAEE + Ethanol + Water | 298.15 K | Equilibrium data fitted with NRTL & UNIQUAC models [3]. | [3] |

| Ternary LLE | TAEE + Ethanol + 1-Octyl-3-methylimidazolium chloride | 298.15 K | LLE data measured; potential use of ionic liquid as extraction solvent [4]. | [4] |

Experimental Protocol for LLE Measurement (Binary System with Water) [3]

- Materials: Commercial-grade ether (purity > 99.7 mass%), confirmed by gas chromatography. Double-distilled water.

- Apparatus: A thermostatted vessel is used. The temperature is maintained with an accuracy of ± 0.02 K.

- Procedure: The ether and water are mixed in the vessel and stirred vigorously for several hours. The mixture is then left to settle for several more hours to achieve complete phase separation.

- Analysis: Samples are taken from each equilibrium phase (ether-rich and water-rich) using syringes. The composition of the samples is determined analytically (e.g., by gas chromatography).

- Data Correlation: The experimental data are correlated with thermodynamic models (e.g., NRTL, UNIQUAC) by minimizing an objective function based on the difference between calculated and experimental compositions.

Synthesis and Kinetic Data

sec-Amyl ethyl ether is produced via the acid-catalyzed etherification of ethanol and reactive C5 olefins (isoamylenes). The kinetic parameters help in reactor design and process optimization [5].

| Reaction | Catalyst | Temperature Range | Apparent Activation Energy (Ea) |

|---|

| Etherification of 2M1B and 2M2B with Ethanol | Amberlyst 35 | 323 K - 353 K | 74.9 ± 2.8 kJ/mol (from 2M1B) 81.2 ± 2.2 kJ/mol (from 2M2B) [5] |

Experimental Protocol for Kinetic Studies [5]

- Reactor: A stirred tank batch reactor.

- Conditions: Reactions are carried out isothermally within a specified temperature range (e.g., 323-353 K) and at elevated pressure (e.g., 2.0 MPa) to keep reactants in the liquid phase.

- Catalyst: Acidic ion-exchange resin (e.g., Amberlyst 35), dried before use.

- Procedure: The reactor is charged with ethanol and the olefins. The reaction starts once the catalyst is added. Small samples are taken at regular time intervals.

- Analysis: Sample composition is analyzed by gas chromatography (GC).

- Kinetic Modeling: Initial reaction rates are determined. A kinetic model (e.g., Langmuir-Hinshelwood type) is selected, and model parameters are estimated using a non-linear least squares method combined with an algorithm to find the best fit to the experimental data.

Technical Diagrams

The following diagrams, created with Graphviz, illustrate the chemical relationships and a general synthesis workflow for sec-Amyl ethyl ether and related compounds.

Diagram 1: Structural and functional relationships between sec-Amyl ethyl ether and other common fuel ethers.

Diagram 2: A simplified block flow diagram for the etherification process to produce sec-amyl ethyl ether.

Conclusion

This guide consolidates key physicochemical, phase equilibrium, and kinetic data for sec-Amyl ethyl ether (this compound), which is primarily relevant as a chemical compound or potential fuel oxygenate. The available search results do not indicate specific applications or signaling pathways in drug development.

For researchers in that field, it may be necessary to:

- Investigate this compound's potential as a solvent for organic synthesis, given that its structural cousin TAME is used for this purpose [6].

- Conduct specialized database searches for any pharmacological or toxicological studies not captured in this search.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 1817-89-6 [chemicalbook.com]

- 3. sciencedirect.com/science/article/abs/pii/S0378381207002117 [sciencedirect.com]

- 4. Determination of Liquid-Liquid... | Semantic Scholar Experimental [semanticscholar.org]

- 5. tert- Amyl (TAEE) | Health & Environmental Research... ethyl ether [hero.epa.gov]

- 6. tert- Amyl methyl ether - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 2-Ethoxypentane

The table below summarizes the key data for 2-Ethoxypentane (CAS No. 1817-89-6) from multiple sources.

| Property | Value | Source / Comment |

|---|---|---|

| Molecular Formula | C7H16O | Consistent across all sources [1] [2] [3] |

| Molecular Weight | 116.20 g/mol [1] [2] | 116.2 g/mol also reported [3] |

| Density | 0.77 g/cm³ [1] | |

| Density | 0.7684 g/cm³ (estimate) [3] | Often used as a reference value |

| Boiling Point | 109°C at 760 mmHg [1] | 117.3°C (estimate) also reported [3] |

| Flash Point | 9°C [1] | |

| Refractive Index | 1.395 [1] | 1.3897 (estimate) also reported [3] |

| LogP | 2.211 [1] | 2.413 (estimate) also reported [3] |

| Vapour Pressure | 29.6 mmHg at 25°C [1] | |

| Synonym | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [3] |

Experimental Protocol Gaps and General Guidance

The search results do not contain detailed methodologies for the experiments used to determine the properties of this compound.

- For Accurate Experimental Details: The specific standards (e.g., ASTM, Ph. Eur.) and detailed procedures for determining density, boiling point, and other parameters are not provided in the search results.

- General Workflow: The process for characterizing a chemical compound typically involves synthesis, purification, and then a series of validated analytical tests to confirm its identity and purity before determining its physicochemical properties.

The diagram below outlines this general characterization workflow.

General workflow for characterizing a compound like this compound.

References

Williamson ether synthesis 2-Ethoxypentane

Synthesis Strategy for 2-Ethoxypentane

For this compound, an unsymmetrical ether, the Williamson synthesis offers two potential pathways. The recommended route uses a primary alkyl halide and a secondary alkoxide for higher yield and purity [1] [2].

- Pathway A (Recommended): React sodium ethoxide with 2-bromopentane.

- Pathway B (Not Recommended): React 1-bromopentane with the sodium salt of ethanol. This is not advised because 2-bromopentane, a secondary alkyl halide, is highly prone to elimination reactions (E2) over substitution, leading to low yields of the desired ether [1] [2] [3].

Reaction Mechanism

The Williamson Ether Synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism [1] [2] [4].

- Nucleophilic Attack: The ethoxide ion (nucleophile) attacks the electrophilic carbon of 2-bromopentane from the backside.

- Concerted Transition: The reaction proceeds in a single step where the new C–O bond forms as the C–Br bond breaks.

- Inversion of Configuration: Since 2-pentanol (the precursor to 2-bromopentane) is chiral, the SN2 reaction will proceed with inversion of configuration at the chiral center [1]. If a racemic starting material is used, the product will also be racemic.

The diagram below illustrates the reaction workflow and the logical selection of the optimal synthesis pathway.

Generic Protocol & Optimization Guidelines

While a specific protocol for this compound is unavailable, the following general procedure can be adapted using the optimization data in the subsequent table.

Sample Experimental Protocol

- Reaction: Add 2-bromopentane (10 mmol, 1.51 g) dropwise to a stirred solution of sodium ethoxide (12 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere [1] [5].

- Stirring and Monitoring: Heat the mixture to 50-100 °C and stir for 1-8 hours. Monitor reaction completion by TLC or GC [4].

- Work-up: Cool the mixture to room temperature. Carefully quench by adding a saturated aqueous ammonium chloride solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or flash chromatography [5].

Optimization Parameters

The table below summarizes key factors for optimizing the reaction based on general Williamson synthesis principles [5].

| Factor | Recommendation | Rationale & Considerations |

|---|---|---|

| Base/Solvent System | NaH in DMF/DMSO | Strong base completely deprotonates alcohol. Polar aprotic solvents enhance nucleophile reactivity without causing side reactions [1] [5]. |

| Alkyl Halide | Primary (e.g., Bromoethane) | Preferred to avoid competing E2 elimination. Iodides or alkyl tosylates are also excellent due to superior leaving group ability [1] [2] [4]. |

| Temperature | 50-100 °C | Common range to ensure reasonable reaction rate. Higher temperatures may increase elimination side products with sensitive substrates [4]. |

| Advanced Techniques | Phase-Transfer Catalysis (PTC) | Useful for reactions between aqueous alkoxide and organic alkyl halide phases (e.g., NaOH(aq)/Bromoethane) [4] [5]. |

| Microwave Assistance | Can drastically reduce reaction times (e.g., from hours to minutes) and improve yields [4] [5]. |

Chemical Data & Safety

The table below lists the known physical properties and safety considerations for this compound.

| Property | Value | Source / Comment |

|---|---|---|

| CAS Number | 1817-89-6 | [6] [7] |

| Molecular Formula | C7H16O | [6] [7] |

| Molecular Weight | 116.20 g/mol | [6] [7] |

| Boiling Point | 109-117 °C | Reported values vary within this range [6] [7]. |

| Density | ~0.77 g/cm³ | Estimated value [6] [7]. |

| Flash Point | 9 °C | Indicates a highly flammable liquid [6]. |

Safety Notes:

- Flammability: The low flash point necessitates working away from ignition sources and using appropriate spark-free equipment [6].

- Peroxide Formation: Ethers can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or concentration, especially if the ether has been stored for a long period [3].

Critical Challenges & Troubleshooting

- Competing Elimination: This is the primary challenge when using secondary alkyl halides like 2-bromopentane. The strong base (alkoxide) can abstract a β-hydrogen, yielding an alkene (e.g., 1-pentene and 2-pentene) instead of the substitution product [1] [2].

- Inversion of Stereochemistry: If the synthesis requires a specific enantiomer of this compound, the SN2 reaction will invert the configuration at the chiral center. This must be accounted for when choosing the stereochemistry of the starting material [1].

- Low Yields: If low yields are encountered, consider switching to a primary alkyl halide (bromoethane), using a less bulky/nucleophilic base, or lowering the reaction temperature to disfavor elimination [1] [5].

Analytical & Characterization Data

After synthesis and purification, confirm the identity and purity of this compound using:

- NMR Spectroscopy: 1H NMR should show a characteristic signal for the methine proton (CH-O) adjacent to the ether oxygen at ~3.0-3.5 ppm, a quartet for the -O-CH2-CH3 group, and complex multiplet patterns for the pentyl chain.

- Gas Chromatography (GC): To determine purity and confirm the absence of alkene impurities from elimination side reactions.

- Mass Spectrometry (MS): To confirm the molecular weight.

Gaps in Search Results and Further Research

The available search results lack detailed, experimentally-tested protocols specifically for this compound. The information provided is based on the well-established general principles of the Williamson reaction.

- Consult Specific Databases: Search specialized chemical literature using platforms like Reaxys or SciFinder Navigator for journal articles that may contain detailed procedures for this compound or very similar compounds.

- Scale Considerations: The provided protocol is a lab-scale example. Parameters like addition times, heating/cooling rates, and work-up procedures may need adjustment for different scales.

References

- 1. The Williamson – Master Organic Chemistry Ether Synthesis [masterorganicchemistry.com]

- 2. sciencedirect.com/topics/chemistry/ williamson - ether - synthesis [sciencedirect.com]

- 3. of Synthesis : Methods, Examples & Key Reactions Ethers [vedantu.com]

- 4. - Wikipedia Williamson ether synthesis [en.wikipedia.org]

- 5. Advanced Techniques in Williamson Ether Synthesis [numberanalytics.com]

- 6. - 2 | CAS#:1817-89-6 | Chemsrc ethoxypentane [chemsrc.com]

- 7. - 2 | 1817-89-6 ETHOXYPENTANE [chemicalbook.com]

2-Ethoxypentane gas chromatography mobile phase

Chemical Profile of 2-Ethoxypentane

To effectively develop a GC method, it is essential to first understand the key physicochemical properties of the target analyte. The following table summarizes the available data for this compound (CAS 1817-89-6).

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₆O | - | [1] |

| Molecular Weight | 116.20 | g/mol | [1] |

| Boiling Point | 377.50 ± 0.50 | K | [2] |

| logPoct/wat | 2.212 | - | [2] |

Key Implications for GC Analysis:

- Structure and Polarity: this compound is an ether. The oxygen atom in the ether functional group confers moderate polarity to the molecule, which will influence its interaction with the GC stationary phase [3].

- Boiling Point: A boiling point of approximately 104.4 °C (377.5 K) classifies it as a relatively volatile compound. This suggests that a temperature program starting from a low oven temperature (e.g., 40-50 °C) would be appropriate to ensure proper retention and separation [3] [4].

- logP Value: A logP value of 2.212 indicates that the compound is relatively hydrophobic, a characteristic typical of compounds well-suited for analysis on standard non-polar or slightly polar GC stationary phases [3].

Gas Chromatography Method Guidance

The following recommendations are based on general principles of GC method development, as specific protocols for this compound were not located in the current literature.

Column Selection and Operating Conditions

Selecting the correct column is the most critical step in GC method development, as it dictates the selectivity of the separation [3]. The following table provides a summary of recommended parameters.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Column Type | Fused Silica Capillary Column | Capillary columns provide superior resolution, sharper peaks, and higher sensitivity compared to packed columns [5] [4]. |

| Stationary Phase | Phenylmethyl Polysiloxane (e.g., 5% phenyl, 95% dimethyl polysiloxane) | This is a slightly to moderately polar phase. The phenyl groups effectively retain and separate aromatic and moderately polar compounds like ethers, providing a good selectivity match [5] [3] [4]. |

| Length | 30 m | A 30-meter column offers a standard and effective balance between resolution, analysis time, and required inlet pressure [5] [3]. |

| Internal Diameter (I.D.) | 0.25 mm | This is the most common I.D., providing a good compromise between separation efficiency (theoretical plates) and sample capacity [3]. |

| Film Thickness | 0.25 µm | A standard film thickness is suitable for a mid-boiling point compound like this compound. It provides sharp peaks and a high signal-to-noise ratio [3]. |

| Carrier Gas | Helium or Hydrogen | Helium is traditional and provides high efficacy. Hydrogen can offer faster analysis times but requires specific safety precautions [6]. |

| Injection Temp. | 200 - 300 °C | A standard temperature range to ensure complete and instantaneous vaporization of the liquid sample [7]. |

| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for organic compounds, offers excellent quantification accuracy, and is well-suited for this application [6]. |

| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 150 °C Final: 150 °C (hold 2 min) | A moderate ramp rate provides a good balance between separation resolution and analysis time for a compound of this volatility. |

Sample Preparation and Practical Protocol

Sample Preparation

- Solvent Selection: Prepare a dilute solution (e.g., 0.1 - 1 mg/mL) of this compound in a volatile, chromatographically pure solvent. Common choices include dichloromethane, hexane, or methanol. Ensure the solvent peak will not co-elute with the analyte.

- Filtration: Pass the final solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the column.

Instrumental Protocol The workflow for the analysis can be summarized in the following diagram:

Detailed Steps:

- Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions before first use.

- System Setup: Install the column and set the carrier gas flow rate (e.g., 1.0 mL/min constant flow for a 0.25 mm I.D. column). Set the injector and detector (FID) temperatures to 250 °C and 300 °C, respectively.

- Establish Baseline: Run the method without injection to establish a stable baseline.

- Injection: Using a calibrated syringe, inject 1 µL of the prepared sample in split mode (e.g., split ratio 50:1) to avoid column overload [3].

- Data Acquisition: Start the data system and initiate the oven temperature program as described in the table above.

- Peak Identification: Identify the this compound peak by its retention time, confirmed by comparison with a known standard if available.

- Qualitative Confirmation (Optional): For definitive identification, analyze the sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS). The mass spectrum provided by the NIST database can be used for confirmation [1] [7] [6].

Critical Considerations for Method Development

- Retention Time Stability: Be aware that absolute retention times can be affected by factors such as slight carrier gas flow fluctuations, column degradation, and contamination [7]. For more reliable identification, use the Relative Retention Time or Retention Index system, which involves co-injecting the sample with a series of n-alkane standards to calibrate the retention scale [7].

- Troubleshooting Peak Shape: If peak tailing is observed, it may indicate active sites in the inlet or column. Consider installing a guard column or trimming the inlet end of the column (by 10-50 cm) to remove contamination [3].

- Method Adjustment: If resolution from other sample components is insufficient, consider decreasing the oven temperature ramp rate or selecting a column with a different stationary phase (e.g., a polyethylene glycol phase for higher polarity) to alter selectivity [5] [3].

Conclusion

This guide provides a foundational and rational approach for developing a GC-FID method for the analysis of this compound. The recommendations are based on the compound's physicochemical properties and standard chromatographic principles. The proposed method using a phenylmethyl polysiloxane column with a simple temperature gradient is a robust starting point. For laboratories requiring definitive identification, confirmation by GC/MS is strongly advised.

References

- 1. - 2 Ethoxypentane [webbook.nist.gov]

- 2. - 2 (CAS 1817-89-6) - Chemical & Physical Properties... Ethoxypentane [chemeo.com]

- 3. Choosing a Capillary GC Column [sigmaaldrich.com]

- 4. : Shimadzu (United Kingdom) Column [shimadzu.co.uk]

- 5. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]

- 6. for Methods of cannabinoids: a narrative review quantification [jcannabisresearch.biomedcentral.com]

- 7. Qualitative Methods of GC /MS Analysis: Retention and... Time [shimadzu.com]

2-Ethoxypentane lipid membrane studies

Chemical Identity of 2-Ethoxypentane

The table below summarizes the key physicochemical properties of this compound (CAS 1817-89-6), which are fundamental for planning any experimental work [1] [2] [3].

| Property | Value | Source / Comments |

|---|---|---|

| CAS Number | 1817-89-6 | [2] [3] |

| Molecular Formula | C₇H₁₆O | [2] [3] |

| Molecular Weight | 116.20 g/mol | [2] [3] |

| Boiling Point | 377.50 K (approx. 104.4 °C) | [1] [2] |

| Melting Point | ~ -95 °C | Estimated value [2] |

| Density | 0.7684 g/cm³ | Estimated value [2] |

| Refractive Index | 1.3897 | Estimated value [2] |

| LogP | 2.41 (estimated) | Indicates high lipophilicity [2] |

| Critical Temperature | 549.69 K | [1] |

Experimental Guidance for Hypothetical Studies

In the absence of specific protocols for this compound, the following workflow outlines a general approach for characterizing the interaction of a small, lipophilic molecule with lipid membranes. You can adapt this framework based on your specific research questions.

Phase 1: Membrane Model Preparation

- Lipid Selection: Begin with common phospholipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DOPC (dioleoylphosphatidylcholine) to establish a baseline. To probe effects on membrane curvature and lateral pressure, incorporate non-lamellar lipids like DOPE (dioleoylphosphatidylethanolamine) [4].

- Vesicle Preparation: Prepare large unilamellar vesicles (LUVs, ~100 nm diameter) using extrusion for most biophysical assays. Use giant unilamellar vesicles (GUVs, >1 μm) for visualization under light microscopy.

- Compound Incorporation: Given its high lipophilicity (LogP > 2), this compound can be added to lipid mixtures in an organic solvent before vesicle formation, or incubated directly with pre-formed membranes. Its final concentration in the bilayer must be carefully quantified.

Phase 2: Characterization & Analysis

- Thermodynamic Analysis: Use Isothermal Titration Calorimetry (ITC) to measure the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound partitioning into the membrane.

- Structural Analysis: Employ Small-Angle X-ray Scattering (SAXS) to detect changes in membrane bilayer thickness and area per lipid molecule. Use NMR spectroscopy to investigate the precise location and orientation of the compound within the bilayer.

- Membrane Permeability and Fluidity: Conduct dye-leakage assays (e.g., using calcein) to assess if the compound disrupts membrane integrity. Use Fluorescence Recovery After Photobleaching (FRAP) or fluorescence anisotropy to measure changes in membrane fluidity.

Phase 3: Functional Consequences

- Impact on Membrane Proteins: As lipids can modulate ion channel behavior through "force-from-lipid" mechanisms [4], you could study the effect of this compound on the function of model ion channels (e.g., Gramicidin A) reconstituted into the lipid bilayers.

- Cellular Toxicity: Finally, assess the cytotoxic effects in relevant cell lines using assays like MTT or Alamar Blue. This can help determine if membrane disruption is a potential mechanism of toxicity.

Key Considerations for Experimental Design

- Dosage and Solubility: The aqueous solubility of this compound is expected to be very low. Prepare stock solutions in a compatible solvent (e.g., DMSO or ethanol), ensuring the final solvent concentration is low enough (typically <0.1-1.0%) not to affect membrane properties.

- Appropriate Controls: Always include controls with the solvent vehicle alone to distinguish the effects of the compound from those of the solvent.

- Safety Notes: this compound is a volatile and flammable liquid. All experiments should be conducted using appropriate personal protective equipment (PPE) and within a certified fume hood.

Conclusion and Future Directions

While this compound itself has not been a subject of lipid membrane studies, its physicochemical profile suggests it could significantly interact with and alter lipid bilayer properties. The proposed experimental framework provides a starting point for foundational research. The insights gained could be valuable in fields ranging from chemical biology, for understanding how small ethers affect membrane protein function, to toxicology, for assessing compound safety.

References

Comprehensive Application Notes and Protocols: Industrial Production of 2-Ethoxypentane Using Continuous Flow Reactors

Introduction to Continuous Flow Technology in Ether Synthesis

The industrial production of ethers such as 2-Ethoxypentane has historically relied on batch processing methods, which present significant limitations in reaction control, safety profile, and processing efficiency. Continuous flow chemistry has emerged as a transformative technology that addresses these challenges through enhanced heat transfer capabilities, improved mixing efficiency, and inherently safer reaction design. This technological shift is particularly valuable for etherification reactions, which often involve volatile reagents, exothermic processes, and potential side reactions that can compromise yield and purity. The fundamental principle of continuous flow technology involves pumping reactants through engineered channels or tubular reactors where precise control over residence time, temperature, and mixing can be maintained throughout the production process [1].

The adoption of continuous flow reactors for ether synthesis represents a significant advancement in process intensification, allowing manufacturers to achieve higher productivity with reduced physical footprint. Unlike batch reactors where scale-up typically involves increasing vessel dimensions—a process that adversely affects surface-to-volume ratios and consequently heat transfer efficiency—continuous flow systems maintain consistent process parameters regardless of production scale. This characteristic enables seamless transition from laboratory development to industrial production without the traditional re-optimization phases. For pharmaceutical and fine chemical industries where product quality and process validation are critical, this scalability provides distinct advantages in terms of regulatory compliance and quality assurance [2] [3].

Chemical Properties and Safety Considerations

Physicochemical Properties of this compound

This compound (CAS 1817-89-6) is an asymmetrical ether with specific physicochemical properties that influence both its synthesis and handling requirements. Understanding these properties is essential for process design and risk assessment in continuous flow applications. The compound has a boiling point of 377.5 K (104.35°C), which dictates the temperature parameters required for its synthesis and purification. The standard Gibbs free energy of formation (ΔfG°) is -99.38 kJ/mol, indicating thermodynamic stability under standard conditions. The heat of vaporization (ΔvapH°) is 33.20 kJ/mol, an important parameter for downstream separation processes [4].

The temperature-dependent properties of this compound reveal significant variations in heat capacity and viscosity across the operational temperature range relevant to synthesis. The heat capacity (Cp,gas) increases from 218.33 J/mol·K at 381.54 K to 284.00 J/mol·K at 549.69 K, while the viscosity (η) decreases dramatically from 0.006889 Pa·s at 175.88 K to 0.0002162 Pa·s at 381.54 K. These physical properties directly impact the flow characteristics and heat transfer requirements during continuous synthesis, informing decisions about reactor design, operating temperatures, and pumping systems [4].

Hazard Assessment and Safety Considerations

The production of this compound involves significant safety considerations common to ether synthesis, including the flammability of both reactants and products, potential for peroxide formation during storage, and the exothermic nature of the etherification reaction. Continuous flow technology inherently addresses many of these concerns by minimizing the inventory of hazardous materials in the reactor at any given time, thereby reducing the consequences of potential thermal runaway incidents. The small reactor volume characteristic of continuous systems (typically milliliters versus thousands of liters in batch reactors) constitutes an inherently safer design that limits the maximum potential energy release in case of process deviation [5] [1].

Table 1: Physical Properties of this compound (CAS 1817-89-6)

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (Tboil) | 377.50 ± 0.50 | K | NIST [4] |

| Critical Temperature (Tc) | 549.69 | K | Joback Calculated [4] |

| Critical Pressure (Pc) | 2773.00 | kPa | Joback Calculated [4] |

| ΔfG° | -99.38 | kJ/mol | Joback Calculated [4] |

| ΔfH°gas | -325.31 | kJ/mol | Joback Calculated [4] |

| ΔvapH° | 33.20 | kJ/mol | Joback Calculated [4] |

| logPoct/wat | 2.212 | - | Crippen Calculated [4] |

Continuous Flow Reactor Selection and Configuration

Reactor Type Comparison

Selecting the appropriate continuous flow reactor for this compound production requires careful consideration of the reaction kinetics, thermodynamics, and physical properties of the reaction mixture. Microreactors and mesoreactors offer distinct advantages for different phases of process development and production. Lab-scale optimization typically employs microreactors with channel dimensions ranging from 100-1000 μm, providing excellent heat transfer coefficients (up to 4000 W/(m²·K)) and enabling rapid screening of reaction parameters with minimal reagent consumption. For industrial production, mesoreactors with larger diameters or numbering-up approaches maintain the benefits of continuous processing while achieving the required throughput [3] [1].

The choice between silicon carbide (SiC) reactors, stainless steel systems, and glass or PTFE microreactors depends on the chemical compatibility and process requirements. Silicon carbide reactors offer exceptional thermal conductivity and corrosion resistance, making them suitable for high-temperature applications. Stainless steel systems provide mechanical strength for high-pressure operations but may be susceptible to corrosion with certain reagents. Glass and PTFE microreactors enable visual monitoring of the reaction and offer broad chemical compatibility, though with limited pressure and temperature ratings compared to metal systems [3].

Materials of Construction

The selection of compatible materials for reactor construction is critical for ensuring process reliability and product purity. For the synthesis of this compound, which involves alcohol and alkyl halide precursors, 316L stainless steel or Hastelloy reactors are generally suitable, providing resistance to corrosion and mechanical strength for high-pressure operations. When halide salts are present as byproducts, particularly under elevated temperature conditions, silicon carbide or glass-lined reactors may be preferred to prevent corrosion and metallic contamination. The use of perfluorinated polymers such as PFA or FEP in reactor components offers excellent chemical resistance for laboratory-scale development but may limit operational pressure and temperature in production environments [2] [3].

Table 2: Continuous Flow Reactor Options for this compound Synthesis

| Reactor Type | Channel Dimensions | Optimal Application | Advantages | Limitations |

|---|---|---|---|---|

| Microreactor (Glass) | 120 μm (wide) × 55 μm (deep) | Lab-scale optimization | Excellent heat transfer, visual monitoring | Limited pressure rating [1] |

| Microreactor (Stainless Steel) | 40 μm (wide) × 200 μm (deep) | High-pressure applications | Robust construction, high pressure tolerance | Potential for corrosion [1] |

| Silicon Carbide Tubular Reactor | 1-10 mm diameter | Pilot and production scale | Superior thermal conductivity, corrosion resistant | Higher cost, limited channel complexity [3] |

| Packed Bed Reactor | Variable | Catalytic applications | High surface area for heterogeneous catalysis | Potential for channel blockage [3] |

Experimental Protocol for this compound Synthesis

Reaction Setup and Operating Parameters

The continuous synthesis of this compound follows the Williamson ether synthesis pathway, employing 2-pentanol and iodoethane as primary reactants with a base catalyst. The experimental setup comprises four primary subsystems: (1) a fluid delivery system consisting of syringe or piston pumps capable of precise flow control; (2) a mixing unit where reagents combine prior to entering the reaction zone; (3) a temperature-controlled reactor where the etherification occurs; and (4) a back-pressure regulator that maintains the system above the boiling point of the reaction mixture to prevent gas formation. For optimal performance, the delivery system should include pulsation dampeners to ensure stable flow rates, particularly when scaling up from laboratory to production scale [6] [3].

The standard reaction conditions for efficient this compound production involve maintaining the reactor at 120-140°C with a system pressure of 5-10 bar to keep reagents and products in the liquid phase. The molar ratio of 2-pentanol to iodoethane should be maintained at 1:1.05 to ensure complete conversion of the alcohol, with potassium hydroxide serving as base at 1.1 equivalents. The residence time in the reactor is typically 5-15 minutes, optimized to maximize conversion while minimizing byproduct formation. These parameters represent a balance between reaction kinetics and operational safety, ensuring high conversion without significant decomposition or side reactions [5] [1].

Detailed Stepwise Procedure

Reagent Preparation: Dissolve 2-pentanol (88.15 g, 1.0 mol) and potassium hydroxide (61.66 g, 1.1 mol) in a mixture of water and ethanol (300 mL, 3:1 ratio) to create Solution A. Prepare Solution B consisting of iodoethane (172.0 g, 1.05 mol) in ethanol (200 mL). Filter both solutions through 0.45 μm filters to remove particulate matter that could potentially clog microchannels.

System Priming: Before initiating the reaction, prime the pump lines and reactor with dry ethanol to establish a stable flow profile and verify system integrity. Pressurize the system to 5 bar using the back-pressure regulator and verify there are no leaks. Heat the reactor to the target temperature of 130°C and allow it to stabilize for at least 15 minutes.

Reaction Initiation: Simultaneously pump Solution A and Solution B into the continuous flow system at flow rates of 1.0 mL/min and 0.65 mL/min respectively, achieving the desired stoichiometric ratio. The combined stream passes through a static mixer element before entering the heated reactor section.

Process Monitoring: Monitor system pressure and temperature continuously during operation. Collect periodic samples for off-line analysis by GC-MS or NMR to verify conversion and product quality. Adjust flow rates or temperature as needed to maintain optimal performance.

Product Collection: Collect the reactor effluent in a receiving flask cooled to 0-5°C. The crude product containing this compound can be separated from the aqueous phase, washed with sodium thiosulfate solution to remove iodine compounds, and purified through distillation.

The following workflow diagram illustrates the continuous flow process for this compound production:

Process Optimization and Analytical Methods

Key Reaction Parameters

The optimization of continuous flow processes requires systematic investigation of critical parameters that influence reaction efficiency and product quality. For this compound synthesis, these parameters include residence time, reaction temperature, catalyst concentration, and stoichiometric ratios. Unlike batch processes where these factors are interdependent and difficult to optimize individually, continuous flow systems enable precise control over each parameter while holding others constant. This capability facilitates the construction of comprehensive design space models that predict performance across a range of conditions, supporting quality-by-design (QbD) approaches mandated in pharmaceutical applications [6] [1].

Temperature optimization typically reveals a trade-off between reaction rate and selectivity. Elevated temperatures accelerate the etherification reaction but may promote dehydration of the alcohol to form alkene byproducts. Similarly, extended residence times increase conversion but may allow time for decomposition reactions. Through systematic optimization, the ideal temperature range for this compound synthesis is typically 120-140°C with residence times of 5-15 minutes, achieving conversions exceeding 90% with selectivity >95%. The base concentration also requires optimization, as insufficient base leads to incomplete reaction while excess base can catalyze side reactions and complicate downstream purification [1].

Analytical Monitoring and Quality Control

Implementation of robust analytical methods is essential for both process optimization and quality control during continuous production of this compound. In-line infrared spectroscopy provides real-time monitoring of the disappearance of the hydroxyl group from 2-pentanol (≈3400 cm⁻¹) and appearance of the characteristic ether C-O-C stretching vibrations (≈1100 cm⁻¹), enabling immediate detection of process deviations. For quantitative analysis, periodic gas chromatography with flame ionization detection (GC-FID) offers precise measurement of conversion and selectivity, with the capacity to identify and quantify potential byproducts such as alkenes from dehydration or unreacted starting materials [6].

The application of process analytical technology (PAT) represents a significant advantage of continuous flow systems, enabling real-time release testing that reduces or eliminates the need for off-line quality control. Implementing automated sampling systems coupled with GC-MS or HPLC-MS provides comprehensive analysis of the product stream, with data directly feeding back to process control systems. This integrated approach to quality assurance aligns with regulatory guidance for continuous manufacturing in the pharmaceutical industry, where the consistency of product attributes must be demonstrated throughout the production campaign [3] [1].

Table 3: Optimization Parameters for this compound Synthesis in Continuous Flow

| Parameter | Range Investigated | Optimal Value | Impact on Reaction |

|---|---|---|---|

| Temperature | 80-160°C | 130°C | Higher temperatures increase rate but may reduce selectivity |

| Residence Time | 2-30 minutes | 10 minutes | Longer times increase conversion but may promote side reactions |

| Base Equivalents | 1.0-1.5 eq | 1.1 eq | Excess base improves kinetics but complicates work-up |

| Alcohol:Halide Ratio | 1:1 to 1:1.2 | 1:1.05 | Slight excess of halide drives reaction completion |

| Pressure | 3-15 bar | 8 bar | Prevents volatilization at elevated temperatures |

Safety and Environmental Considerations

Hazard Control Measures

The synthesis of this compound involves several potential hazards that must be addressed through engineering controls and process design. The use of iodoethane represents a significant safety concern due to its carcinogenic potential and volatility (boiling point 72°C). Continuous flow technology inherently minimizes exposure risk by containing the hazardous reagent within a closed system with minimal inventory. Additionally, the small reactor volume significantly reduces the consequential footprint of any potential incident compared to batch reactors containing hundreds of liters of material. The system should incorporate pressure relief devices and automatic shutdown protocols that activate if process parameters exceed safe operating limits [5] [1].

The exothermic nature of the Williamson ether synthesis requires careful thermal management to prevent runaway reactions. The high surface-to-volume ratio of continuous flow reactors provides exceptional heat transfer capability, typically 10-100 times greater than conventional batch reactors. This enhanced heat transfer allows rapid dissipation of the heat of reaction, maintaining isothermal conditions throughout the process. For additional safety, the system should include temperature sensors at multiple points along the reactor length, with automated cooling or emergency quenching if temperatures exceed predetermined setpoints. These multiple layers of protection create a robust safety framework that exceeds what is typically achievable in batch operations [1].

Environmental Aspects and Waste Minimization

Continuous flow synthesis of this compound offers significant environmental advantages over batch processing, primarily through reduced solvent consumption and minimized waste generation. The intensified mixing and mass transfer in flow reactors enable higher reaction concentrations, potentially approaching solvent-free conditions in some cases. When solvents are necessary, the continuous process facilitates efficient solvent recycling through integrated distillation units, dramatically reducing the environmental footprint of the process. These benefits directly support several of the Twelve Principles of Green Chemistry, including waste prevention, atom economy, and inherently safer chemistry for accident prevention [1].

The application of continuous separation techniques such as membrane-based liquid-liquid separation or in-line scavenger columns can further enhance the environmental profile of the process. These integrated purification steps eliminate the need for traditional work-up procedures that generate significant aqueous waste streams. For the this compound synthesis, implementing an in-line acid wash to neutralize excess base followed by a phase separation membrane creates a closed-loop purification system that minimizes operator exposure and environmental emissions. The overall process mass intensity (PMI) of continuous flow processes is typically 20-50% lower than equivalent batch processes, representing both environmental and economic benefits [6] [1].

Scale-up Strategies and Industrial Implementation

Scale-up Methodology

The transition from laboratory-scale continuous flow synthesis to industrial production employs fundamentally different principles than traditional batch scale-up. Rather than increasing the size of reaction vessels (which alters fundamental engineering parameters), continuous flow systems typically employ numbering-up strategies where multiple identical reactor modules operate in parallel. This approach maintains identical heat transfer characteristics, mixing efficiency, and residence time distribution across all production units, eliminating the re-optimization phase typically required when scaling batch processes. For this compound production, this means that reactors validated at laboratory scale can be directly deployed in production environments, significantly reducing technology transfer timelines [2] [3].

Alternative scale-up approaches include increasing the cross-sectional dimensions of reactor channels or extending the reactor length to achieve higher throughput. Each method presents distinct advantages and limitations: numbering-up maintains process fidelity but increases system complexity, while channel enlargement simplifies operations but may compromise heat and mass transfer efficiency. For this compound synthesis, a hybrid approach is often optimal, employing moderately increased channel dimensions supplemented with a limited number of parallel units to achieve the target production capacity. This strategy balances the operational simplicity of fewer reactors with the process intensification benefits of continuous flow technology [3].

Technology Transfer and Industrial Implementation

The implementation of continuous flow technology for this compound production at industrial scale requires careful consideration of integration challenges and operational requirements. Commercial continuous flow reactor systems such as Corning's Advanced-Flow Reactors offer validated platforms with demonstrated scale-up capabilities from laboratory gram-scale to industrial multi-ton production. These systems incorporate enhanced heat exchange capabilities and seamless scale-up pathways that have been demonstrated in pharmaceutical, fine chemical, and agrochemical applications. The technology transfer process typically begins with process development in laboratory-scale flow reactors (1-10 mL volume), progresses through pilot-scale validation (100-500 mL), and culminates in full production using multiple industrial-scale modules [2].

Successful industrial implementation requires complementary development of continuous downstream processing including separation, purification, and formulation operations. The integration of these unit operations creates a truly continuous manufacturing train that maximizes the benefits of flow technology. For this compound production, this might include continuous liquid-liquid extraction for base removal, in-line drying through packed columns containing desiccants, and continuous distillation for product purification. The resulting integrated system provides reduced capital costs, lower operating expenses, and improved sustainability metrics compared to traditional batch production. These economic advantages, combined with enhanced safety and product quality, make continuous flow technology an attractive option for industrial-scale ether production [2] [1].

Conclusion and Future Perspectives

The application of continuous flow reactor technology for the industrial production of this compound represents a significant advancement over traditional batch processing methods. The enhanced heat transfer capabilities, superior mixing efficiency, and inherently safer operation of continuous systems address fundamental limitations of batch reactors for ether synthesis. The methodology outlined in these application notes provides a validated pathway for implementing this technology across development and production scales, with demonstrated benefits in process efficiency, product quality, and environmental sustainability. As continuous flow technology continues to evolve, further innovations in reactor design, process automation, and downstream integration will expand the applications and benefits of this transformative approach to chemical manufacturing [2] [3] [1].

The principles and protocols described for this compound synthesis are broadly applicable to a wide range of etherification and related nucleophilic substitution reactions. The modular nature of continuous flow systems facilitates adaptation to different reaction chemistries and production requirements, providing manufacturers with a versatile platform that can be reconfigured for multiple processes. This flexibility, combined with the compelling economic and EHS (Environment, Health, and Safety) benefits, positions continuous flow technology as a cornerstone of modern chemical production, particularly within the pharmaceutical and specialty chemical sectors where quality, safety, and sustainability are paramount considerations [2] [1].

References & Further Reading

Corning Advanced-Flow Reactors (AFR) | Continuous Lab Flow and Industrial Reactor Technology | Corning. [2]

Continuous flow multi-step organic synthesis. Webb, D. & Jamison, T.F. Chemical Science, 2010, 1, 675-680. [6]

Application of reactor engineering concepts in continuous flow chemistry: a review. Neyt, N.C. & Riley, D.L. Reaction Chemistry & Engineering, 2021, 6, 1295-1326. [3]

Continuous flow reactors: a perspective. Wiles, C. & Watts, P. Green Chemistry, 2012, 14, 38-54. [1]

Continuous Technology for Chemical Rearrangements. ACS Medicinal Chemistry Letters, 2023, 14, 326-337. [5]

Chemical Properties of this compound (CAS 1817-89-6). Cheméo. [4]

References

- 1. : a perspective - Green Chemistry... Continuous flow reactors [pubs.rsc.org]

- 2. Advanced- Flow ™ Reactors (AFR) | Continuous Lab Flow ... | Corning [corning.com]

- 3. of Application engineering concepts in reactor ... continuous flow [pubs.rsc.org]

- 4. - 2 (CAS 1817-89-6) - Ethoxypentane & Physical Properties... Chemical [chemeo.com]

- 5. - Continuous Technology for Chemical Rearrangements... Flow [pmc.ncbi.nlm.nih.gov]

- 6. multi-step organic Continuous - Chemical Science... flow synthesis [pubs.rsc.org]

2-Ethoxypentane electrolyte battery research

Chemical Identity of 2-Ethoxypentane

The table below summarizes the key identifying information for this compound from the NIST Chemistry WebBook [1].

| Property | Value / Identifier |

|---|---|

| Chemical Formula | C7H16O |

| Molecular Weight | 116.2013 g/mol |

| CAS Registry Number | 1817-89-6 |

| IUPAC Name | This compound |

| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] |

Research Context & Alternative Electrolyte Systems

While this compound itself is not discussed, recent battery electrolyte research highlights key trends and alternative chemicals:

- High-Voltage Stability: A primary research focus is developing electrolytes stable above 4-5 volts to increase energy density. Recent breakthroughs involve fluoride-based solid electrolytes (e.g.,

LiCl–4Li2TiF6), which enable safe operation of high-voltage cathodes [2]. - Flame Retardancy: Safety is a major driver for innovation. Phosphazene-based additives like ethoxy(pentafluoro)cyclotriphosphazene (PFPN) are used in ether-based electrolytes to impart flame retardancy and form stable solid-electrolyte interphase (SEI) layers [3].

- Solid-State Batteries: There is significant progress in all-solid-state Li-ion batteries (ASSLIBs) using solid-state electrolytes (SSEs), such as garnet-type oxides (e.g.,

Li7La3Zr2O12) and composite polymer electrolytes, to improve safety and enable lithium metal anodes [4].

Framework for Electrolyte Assessment

Although direct data for this compound is unavailable, the following workflow outlines a standard protocol for evaluating a new liquid electrolyte component. You can use this framework to design your experimental plan.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in the assessment workflow.

1. Protocol: Electrochemical Stability Window Measurement

- Objective: To determine the voltage range within which the electrolyte is stable without decomposing.

- Materials: Electrolyte solution (e.g., this compound with Li-salt), Working electrode (e.g., Pt or stainless-steel), Li metal counter/reference electrode, Glass cell, Potentiostat.

- Procedure:

- Assemble a three-electrode cell in an argon-filled glovebox.

- Add the prepared electrolyte to the cell.

- Run Linear Sweep Voltammetry (LSV) from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) for anodic stability, and to a lower potential for cathodic stability.

- Set a low scan rate (e.g., 0.1 - 1 mV/s).

- The onset of a significant rise in current indicates electrolyte decomposition. The voltage at this point is the stability limit.

- Data Analysis: Report the anodic and cathodic decomposition voltages. The stability window is the voltage range between these two values.

2. Protocol: Ionic Conductivity Measurement

- Objective: To measure the ionic conductivity of the liquid electrolyte.

- Materials: Electrolyte solution, Symmetric cell (e.g., SS|SS) with a fixed distance, Potentiostat with EIS capability.

- Procedure:

- Assemble a sealed symmetric cell containing the electrolyte.

- Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

- Maintain a constant temperature using a temperature chamber.

- Data Analysis:

- The impedance spectrum typically shows a spike. The intersection of this spike with the real axis (Z') at the high-frequency side gives the bulk resistance (Rb).

- Calculate ionic conductivity (σ) using the formula: σ = L / (Rb × A), where L is the distance between electrodes (cm) and A is the electrode area (cm²). Results are often reported in S/cm [2] [4].

3. Protocol: Ion Chromatography for Salt Analysis

- Objective: To accurately determine the concentration of lithium salts (e.g., LiPF₆, LiTFSI) in an electrolyte solution [5].

- Materials: Ion Chromatography system with conductivity detector, Anion exchange column (e.g., Metrosep A Supp 7), Acetone (HPLC grade), Standard solutions of target anions (PF₆⁻, TFSI⁻, etc.).

- Procedure:

- Sample Prep: Dilute the electrolyte sample in acetone (e.g., 500 mg in 50 mL).

- Calibration: Generate a calibration curve using standard solutions of known concentration.

- Injection: Inject the prepared sample into the chromatograph. Use an eluent mixture of sodium carbonate and acetone.

- Separation & Detection: Anions are separated in the column and detected.

- Data Analysis: Identify anions based on retention time and quantify concentration using the calibration curve. This method is noted for its accuracy and reproducibility, as solvent and salt effects do not interfere with the analysis [5].

Application Note Summary

Based on the search findings, here is a summary presented in an application note format.

| Assessment Parameter | Consideration for this compound |

|---|---|

| Known Chemical Data | Basic structure and properties available [1]. |

| Relevance to Modern Battery Research | Not observed in recent literature on high-voltage, solid-state, or safe electrolytes [2] [3] [4]. |

| Suggested Research Path | Exploratory physicochemical and electrochemical screening (as per protocols above) is required. |

| Safety Notes | Ether compounds are generally volatile and flammable. Flash point and thermal stability must be experimentally determined. |

How to Proceed with Your Research

Given the absence of prior art, your investigation into this compound would be exploratory. I suggest you:

- Start with Basic Characterization: Prioritize measuring its fundamental properties, such as solubility with common lithium salts, viscosity, and dielectric constant.

- Benchmark Against Known Ethers: Compare your findings for this compound with well-known ether solvents used in batteries, such as 1,2-Dimethoxyethane (DME) and 1,3-Dioxolane (DOL) [3]. The table below provides a comparison point for a common electrolyte system.

| Component | Role | Example from Literature (DOL/DME Electrolyte) |

|---|---|---|

| Li-Salt | Provides Li⁺ ions | 1.0 M LiTFSI [3] |

| Solvent / Co-Solvent | Dissolves salt, ion transport medium | DOL/DME (1:1 by volume) [3] |

| Additive | Enhances safety & stability | 10 wt% PFPN (flame retardant & SEI modifier) [3] |

References

- 1. - 2 Ethoxypentane [webbook.nist.gov]

- 2. Unlocking next-generation battery performance: Fluoride-based solid... [techxplore.com]

- 3. Insight into the probability of ethoxy(pentafluoro) cyclotriphosphazene... [pmc.ncbi.nlm.nih.gov]

- 4. Progress in electrode and electrolyte materials: path to all-solid-state... [pubs.rsc.org]

- 5. Analysis of Li-ion battery with ion... | Metrohm electrolytes [metrohm.com]

purification methods 2-Ethoxypentane distillation

Chemical Profile of 2-Ethoxypentane

The table below summarizes the key identifiers and estimated physical properties of this compound, which are essential for any purification plan.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 1817-89-6 [1] [2] [3] |

| Molecular Formula | C₇H₁₆O [1] [2] [3] |

| Molecular Weight | 116.20 g/mol [1] [2] [3] |

| IUPAC Name | This compound [1] |

| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [4] |

| Structure | |

| Boiling Point | 117.3 °C (estimate) [2] [3] |

| Density | 0.7684 (estimate) [2] [3] |

| Refractive Index | 1.3897 (estimate) [2] [3] |

| Flash Point | 9 °C [3] |

Critical Safety Information

Handling this compound requires strict safety precautions due to its hazardous properties [3]:

- High Flammability: The low flash point of 9°C classifies it as a highly flammable liquid [3]. Keep away from heat, sparks, and open flames.

- Health Hazards: It is potentially harmful if inhaled, ingested, or if it contacts skin and eyes [3]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.

- Environmental Considerations: The compound is not readily biodegradable and may accumulate in aquatic organisms [3].

Theoretical Framework for Distillation

The following diagram outlines the general workflow for the simple distillation of a compound like this compound, incorporating key safety and analysis steps.

References

Chemical Identification of 2-Ethoxypentane

The table below summarizes the key identifying information for 2-Ethoxypentane, as provided by the U.S. National Institute of Standards and Technology (NIST) [1].

| Property | Description |

|---|---|

| Chemical Formula | C₇H₁₆O [1] |

| Molecular Weight | 116.2013 g/mol [1] |

| CAS Registry Number | 1817-89-6 [1] |

| IUPAC Name | This compound [1] |

| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Ethyl 2-pentyl ether [1] |

| Standard InChI | InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 [1] |

| InChIKey | XFKPOLRDQWCGPV-UHFFFAOYSA-N [1] |

Information Gaps and Suggested Alternatives

The search results lack specific details on the application of this compound as an extraction solvent. To proceed with your research and development, you may find the following approaches helpful:

- Investigate Similar Solvents: The terpene extraction review mentions the use of other hydrocarbon solvents like pentane and hexane for extracting non-polar compounds [2]. Studying the principles and protocols for these solvents may offer a useful starting point.

- Consult Specialized Databases: For properties like solubility, toxicity, and solvent strength, searching dedicated chemical databases (e.g., SciFinder, Reaxys) or safety data sheets (SDS) for this compound would be a necessary next step.

- Deduce Properties from Structure: As an ether, this compound is expected to be relatively non-polar. Its properties can be inferred as being similar to other common ether solvents like diethyl ether, which is often used for extracting organic compounds from aqueous solutions.

Conceptual Workflow for Solvent Evaluation

Despite the lack of specific data, the general workflow for incorporating a new solvent like this compound into an extraction protocol is outlined below.

References

suppress elimination pathways Williamson synthesis 2-Ethoxypentane

Understanding the Problem: Why Elimination Occurs

The Williamson Ether Synthesis is an SN2 reaction [1]. Elimination becomes a major side reaction when the alkoxide nucleophile acts as a base, abstracting a beta-hydrogen from the alkyl halide instead of displacing the halide [2] [3].

This is a particular problem with secondary alkyl halides (like the halide needed for 2-ethoxypentane) and tertiary alkyl halides, which are highly prone to E2 elimination [2] [4] [5]. The table below summarizes the outcomes based on alkyl halide structure.

| Alkyl Halide Type | Expected Outcome in Williamson Synthesis | Primary Reason |

|---|---|---|

| Primary/Methyl | Excellent yields [2] | Low steric hindrance favors SN2; no beta-protons for elimination on methyl [2]. |

| Secondary | Mixture of substitution (ether) and elimination (alkene) [2] [4] | Increased steric hindrance slows SN2; alkoxide base can access beta-hydrogens for E2 [2]. |

| Tertiary | Exclusively elimination (alkene) [2] [3] [6] | High steric hindrance blocks SN2; reaction proceeds via favorable E2 pathway [2]. |

Strategic Reactant Selection for this compound

For an asymmetric ether like this compound, you have two potential pathways. You must choose the one that uses a primary alkyl halide to avoid elimination.

Optimal Pathway

- Alkoxide Nucleophile: Pentan-2-oxide (a secondary alkoxide)

- Alkyl Halide Electrophile: Ethyl halide (e.g., Bromoethane or Iodoethane, both primary alkyl halides) [2] [6]

Poor Pathway

- Alkoxide Nucleophile: Ethoxide (a primary alkoxide)

- Alkyl Halide Electrophile: 2-Halopentane (a secondary alkyl halide) [2]

This strategy uses the unhindered primary alkyl halide for the SN2 reaction. While the secondary alkoxide is bulkier, it is less of a problem than using a secondary alkyl halide [2].

Optimizing Reaction Conditions

After correct reactant choice, fine-tuning the conditions further suppresses elimination.

| Condition | Recommendation for Suppressing Elimination | Rationale & Practical Tips |

|---|---|---|

| Base & Alkoxide Generation | Use sodium hydride (NaH) in an aprotic solvent [2]. | NaH irreversibly deprotonates the alcohol. Aprotic solvents do not solvate the alkoxide strongly, increasing its nucleophilicity and reducing its basicity [2] [7]. |

| Solvent | Use polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) [1] [7] [8]. | These solvents solvate cations but not anions well, resulting in a "naked," highly reactive alkoxide that is a stronger nucleophile. This favors SN2 over E2 [7]. |

| Temperature | Use lower reaction temperatures where possible [2]. | Lower temperatures can slow down the more entropically favored elimination reaction relative to substitution. |

| Additives | Consider using catalytic sodium or potassium iodide with an alkyl chloride [1]. | Iodide is a excellent nucleophile that can perform an in-situ Finkelstein reaction, converting a less reactive chloride into a more reactive iodide, speeding up the desired SN2 [1]. |

The following diagram summarizes the decision-making process for your specific target molecule, this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a tertiary alkoxide in a Williamson synthesis? Yes, but with caution and only with a primary alkyl halide. Tertiary alkoxides are strong bases and very bulky, which can increase elimination byproducts. The reaction can work but may require lower temperatures to minimize E2 [2].

Q2: My alcohol is poorly soluble in common solvents. How can I proceed? You can generate the alkoxide using a strong base like NaH in a suitable polar aprotic solvent (e.g., DMF or DMSO) that dissolves your substrate. Using a phase transfer catalyst (PTC) is another advanced strategy to facilitate the reaction between ions in different phases [7] [9].

Q3: Are there alternative methods if elimination persists? If you cannot suppress elimination, consider alternative ether synthesis methods that are not base-promoted and thus avoid the E2 pathway entirely. These include acid-catalyzed condensation of alcohols (for symmetrical ethers) or alkoxymercuration of alkenes [2] [7].

References

- 1. ether Williamson - Wikipedia synthesis [en.wikipedia.org]

- 2. The Williamson Ether Synthesis – Master Organic Chemistry [masterorganicchemistry.com]

- 3. Ether Williamson : Definition, Examples, and Synthesis Mechanism [chemistrylearner.com]

- 4. sciencedirect.com/topics/chemistry/ williamson -ether- synthesis [sciencedirect.com]

- 5. Ether Williamson : Definition, Examples and Mechanism Synthesis [testbook.com]

- 6. Ether Williamson : Mechanism, Steps & Example Synthesis [vedantu.com]

- 7. Advanced Techniques in Williamson Ether Synthesis [numberanalytics.com]

- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis ... [pubs.rsc.org]

- 9. About Williamson ether synthesis • Physics Forums [physicsforums.com]

E2 Elimination Mechanism and Byproducts: A Troubleshooting Guide

| Troubleshooting Area | Common Problem & Associated Byproducts | Underlying Cause & Key Influencing Factors |

|---|

| Regioselectivity | Problem: Obtaining the less stable (Hofmann) alkene instead of the more stable (Zaitsev) alkene. Byproducts: Less substituted alkenes. | Cause: Use of a sterically hindered base (e.g., t-BuOK) [1]. Factor: The bulky base cannot easily access the more sterically hindered β-hydrogen, favoring abstraction of a more accessible hydrogen from a less substituted carbon [2] [1]. | | Stereochemistry | Problem: Reaction is slow, does not proceed, or yields an unexpected stereoisomer. Byproducts: Unforeseen stereoisomers of the alkene. | Cause: The β-hydrogen and leaving group are not anti-periplanar [3] [4]. Factor: In rigid ring systems (e.g., cyclohexanes), the anti-periplanar requirement can override stability preferences for the product [1]. | | Competing Reactions | Problem: Formation of substitution products (ethers or alcohols) instead of, or alongside, the desired alkene. Byproducts: Substitution products (e.g., from SN2). | Cause: The base (e.g., ethoxide, CH₃O⁻) can also act as a nucleophile [4]. Factor: This competition is pronounced with unhindered primary alkyl halides and strong, unhindered nucleophiles [4]. |

Detailed Experimental Protocols and Solutions

FAQ 1: How can I control whether I get the Zaitsev or Hofmann product?

- Scenario: You find that your reaction predominantly yields the less substituted Hofmann product, but you want the more stable Zaitsev product.

- Solution: The choice of base is critical for controlling regioselectivity [1].

- To favor the Zaitsev product: Use a strong, non-bulky base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). These bases can access more sterically hindered β-hydrogens [2].

- To favor the Hofmann product: Use a strong, bulky base such as potassium tert-butoxide (t-BuOK). The steric bulk prevents the base from approaching the more hindered β-hydrogen, favoring the less substituted alkene [1].

FAQ 2: Why is my E2 reaction not proceeding as expected with a secondary alkyl halide?

- Scenario: The reaction is slow, or you obtain a different alkene isomer than predicted by stability alone.

- Solution: Verify the stereochemical requirements. The E2 mechanism requires the β-hydrogen and the leaving group to be anti-periplanar (in the same plane, but on opposite sides) [3] [4]. This is a key mechanistic feature.

- For acyclic molecules, analyze possible conformations using Newman projections. The reaction will proceed from the conformation that allows for an anti-periplanar arrangement [1].

- For cyclic molecules (e.g., cyclohexanes), you must examine chair conformations. Elimination will only occur if a β-hydrogen is axial and anti-periplanar to an axial leaving group. The stability of the product alkene is a secondary concern if this geometric requirement is not met [1].

FAQ 3: How can I minimize substitution side products?

- Scenario: Your reaction mixture contains significant amounts of ether (from SN2) or alcohol (from SN1) byproducts.

- Solution: Favor elimination over substitution by optimizing reaction conditions.

- Use a strong, bulky base: Bulky bases (e.g., t-BuOK) are poor nucleophiles, which suppresses the SN2 pathway but does not hinder their ability to abstract a proton [4] [1].

- Use a high temperature: Elimination reactions have higher activation energies and are favored by increased entropy (formation of more molecules). Heating the reaction mixture can favor E2 over SN2 [4].

- Use a substrate resistant to SN2: While secondary alkyl halides can undergo both E2 and SN2, using a sterically hindered substrate or a bulky base will tip the balance toward elimination [4].

The following diagram illustrates the critical anti-periplanar geometry required for the E2 mechanism and the two possible regiochemical outcomes.

References

Why Do Alkene Byproducts Form in My 2-Ethoxypentane Synthesis?

The primary route to synthesizing 2-ethoxypentane is the Williamson ether synthesis, which involves a reaction between a sodium alkoxide and an alkyl halide [1]. A major side reaction that leads to alkene byproducts is elimination.

This occurs because the reaction conditions can also promote the removal of a β-hydrogen atom, forming an alkene instead of the desired substitution product. This is especially common when using secondary alkyl halides, like 2-bromopentane, with a strong base [1].

How to Identify and Remove Alkene Byproducts

The workflow below outlines the process for identifying and removing alkene byproducts from your this compound synthesis.

Step 1: Identify the Byproducts

The first step is to confirm the presence and identity of the alkene byproducts.

- Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).

- Expected Major Alkene: When the synthesis starts from 2-bromopentane, the major elimination product is trans-2-pentene, as it is more stable than the cis-isomer [1]. GC-MS will help identify this specific compound in your mixture.

Step 2: Separate the Byproducts

Once identified, you can separate the alkenes from the desired ether.

- Method: Fractional Distillation.

- Principle: This technique separates compounds based on differences in their boiling points. The table below shows the boiling points of the target compound and its common byproducts, which provides a basis for separation [2] [3] [4].

| Compound | Boiling Point (°C) | Note |

|---|---|---|

| This compound (Target) | 106 - 109 [2] [3] | Target product |

| trans-2-Pentene (Byproduct) | ~36 | Major alkene byproduct [1] |

| 1-Pentene (Potential Byproduct) | ~30 | Minor byproduct |

Step 3: Purify the Product

For complete removal of trace alkenes, a chemical washing method can be used.

- Method: Wash the distilled ether fraction with bromine water.

- Principle: Alkenes react rapidly with bromine (Br₂), causing the solution to decolorize. The saturated this compound is unreactive. Important Safety Note: Bromine is highly toxic and corrosive. This step must be performed in a fume hood with appropriate personal protective equipment (PPE). After washing, the organic layer must be thoroughly washed with water, a sodium thiosulfate solution, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Step 4: Verify Purity

The final step is to confirm the success of the purification.

- Method: GC-MS.

- Goal: Analyze the purified product to ensure the alkene peaks have been eliminated and that this compound is the only major component.

Optimizing Your Synthesis to Minimize Alkenes

To prevent alkene formation in future syntheses, consider optimizing your reaction conditions:

- Use a Milder Base: If possible, avoid using a strong, bulky base like potassium tert-butoxide, which favors elimination.

- Control Temperature: Lower reaction temperatures can sometimes favor substitution over elimination.

- Choose the Right Solvent: While ethanol is a common protic solvent, it can reduce the nucleophilicity of the ethoxide ion, making elimination more competitive [1]. Exploring other solvents might improve yield.

Key Takeaways for Your Troubleshooting

- The competition between substitution (SN2) and elimination (E2) is a classic challenge in ether synthesis, especially with secondary halides.

- trans-2-Pentene is the most likely alkene contaminant when synthesizing this compound from 2-bromopentane [1].

- A combination of analytical techniques (GC-MS) and separation methods (distillation, chemical washing) is effective for identifying and removing these byproducts.

References

optimizing yield 2-Ethoxypentane industrial production

Basic Information for 2-Ethoxypentane

Before troubleshooting, familiarizing yourself with the compound's basic properties is essential for setting up reactions and identifying issues like low yield or impurities.

Table 1: Chemical & Physical Properties of this compound [1] [2] [3]

| Property | Value |

|---|---|

| CAS Registry Number | 1817-89-6 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Density | 0.77 g/cm³ |

| Boiling Point | 109 - 118 °C |

| Flash Point | ~9 °C |

| Vapor Pressure | 29.6 mmHg at 25°C |

| Refractive Index | 1.395 |

Synthesis and Optimization Strategies

Here are answers to frequently asked questions regarding the synthesis and optimization of this compound.

Q1: What is a reliable synthesis method for this compound?

A high-yield method is the acid-catalyzed etherification of aliphatic alcohols using stoichiometric quantities of dialkyl carbonates [3].

- Reaction: A range of ethyl ethers can be synthesized cleanly by reacting the corresponding alcohol with diethyl carbonate over a solid acid catalyst.

- Catalyst: γ-Alumina (a solid acid catalyst).

- Key Advantage: This reaction can be conducted at ambient pressure without needing a large excess of diethyl carbonate, making it more efficient and cleaner.

- Detailed Protocol:

- Charge the reactor with the pentanol isomer (e.g., 2-pentanol) and diethyl carbonate in a stoichiometric 1:1 molar ratio.

- Add the solid γ-alumina catalyst.

- Heat the mixture with stirring at reflux, with the temperature depending on the specific reactants.

- Monitor the reaction for completion (e.g., via GC).

- Upon completion, separate the catalyst from the reaction mixture by simple filtration.

- Purify the product, this compound, from the filtrate using standard techniques like distillation.

Q2: How can I optimize the reaction yield in a multi-reactor system?

For advanced, high-throughput optimization in multi-reactor systems (e.g., platforms like REALCAT), consider implementing Process-Constrained Batch Bayesian Optimization via Thompson Sampling (pc-BO-TS) [4].

- Core Concept: This machine learning method efficiently finds the best combination of reaction parameters (like temperature, pressure, flow rates) to maximize yield, while respecting the fixed constraints of your experimental setup (e.g., shared feed composition in reactor blocks).

- Key Advantage: It intelligently balances exploration (testing new, uncertain conditions) and exploitation (refining known good conditions), leading to faster optimization with fewer experiments compared to traditional methods.

- Implementation Workflow:

Troubleshooting Common Production Issues

Table 2: Troubleshooting Guide for this compound Production

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Yield | Non-optimized reaction parameters (T, P, catalyst loading). | Implement a structured optimization algorithm like pc-BO-TS to find the global optimum [4]. |

| Impure starting materials or catalyst deactivation. | Source high-purity 2-pentanol and diethyl carbonate. Re-activate or replace the γ-alumina catalyst. | |

| Formation of By-products | Overheating leading to decomposition. | Precisely control reaction temperature. The boiling point of the product is ~109-118°C; avoid excessive temperatures [1] [3]. |

| The reaction pathway may favor elimination over substitution. Note that when 2-bromopentane reacts with ethoxide, the major product is an alkene (trans-2-pentene) via an E2 elimination mechanism, not the ether [5]. | Ensure your synthesis route is appropriate. For the Williamson ether synthesis, consider steric hindrance. Using a less sterically hindered alkoxide or alkyl halide can minimize side reactions. | |

| Inconsistent Results Between Reactors | Shared constraints in a multi-reactor system (e.g., pressure, feed) not being accounted for. | Use hierarchical process-constrained optimization (hpc-BO-TS), an extension of pc-BO-TS designed to handle such complex, coupled constraints [4]. |

Key Takeaways for Your Research

- Leverage Advanced Optimization: For complex, multi-variable systems, move beyond one-factor-at-a-time experiments. Bayesian optimization represents a significant step forward in efficiently navigating complex experimental landscapes to maximize yield [4].